molecular formula C14H18N2O2S B486086 1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole CAS No. 890606-89-0

1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole

Cat. No.: B486086
CAS No.: 890606-89-0
M. Wt: 278.37g/mol
InChI Key: RMGAFBNDHOEDHV-UHFFFAOYSA-N
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Description

1-((2,4-Dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole is a chemical compound of high interest in specialized organic and medicinal chemistry research. This molecule is built around a 3,4,5-trimethylpyrazole core, a scaffold known for its coordination properties in metal-organic frameworks and catalytic systems . The core structure is functionalized with a 2,4-dimethylbenzenesulfonyl group, a moiety frequently utilized to modulate molecular properties such as solubility, bioavailability, and reactivity . This specific structural combination suggests potential applications as a key intermediate or building block in the development of novel pharmaceutical candidates, agrochemicals, and functional materials. Researchers may employ it in studies exploring enzyme inhibition, ligand-receptor interactions, or as a precursor in complex synthetic pathways. The steric and electronic properties imparted by the methyl groups on both the pyrazole and phenyl rings make it a valuable subject for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-3,4,5-trimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-9-6-7-14(10(2)8-9)19(17,18)16-13(5)11(3)12(4)15-16/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGAFBNDHOEDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole ring is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For 3,4,5-trimethyl substitution, 3-methylpentane-2,4-dione serves as the optimal diketone precursor. Reaction with hydrazine hydrate in methanol at 25–35°C yields 3,4,5-trimethyl-1H-pyrazole through an exothermic process.

Reaction Conditions :

  • Diketone : 3-Methylpentane-2,4-dione (1.0 equiv)

  • Hydrazine : 85% hydrazine hydrate (1.2 equiv)

  • Solvent : Methanol (5 vol)

  • Temperature : 25–35°C (ambient)

  • Yield : Quantitative (as per analogous reactions).

Mechanistic Insight :
The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by hydrazine to form a hydrazone intermediate. Cyclization and dehydration yield the pyrazole core.

Sulfonylation at the 1-Position

Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride

The sulfonylating agent, 2,4-dimethylbenzenesulfonyl chloride , is prepared via chlorosulfonation of 2,4-dimethylbenzene (o-xylene).

Procedure :

  • Chlorosulfonation : o-Xylene is treated with chlorosulfonic acid (3.0 equiv) in chloroform at 0°C, followed by gradual warming to 60°C.

  • Thionyl Chloride Quench : Thionyl chloride (1.5 equiv) is added to convert the sulfonic acid intermediate to the sulfonyl chloride.

Characterization :

  • Purity : >95% (by 1{}^{1}H NMR)

  • Storage : Stable at –20°C under inert atmosphere.

Coupling of Sulfonyl Chloride with Pyrazole

The 1-position nitrogen of 3,4,5-trimethyl-1H-pyrazole undergoes sulfonylation with 2,4-dimethylbenzenesulfonyl chloride under basic conditions.

Optimized Reaction :

  • Pyrazole : 3,4,5-Trimethyl-1H-pyrazole (1.0 equiv)

  • Sulfonyl Chloride : 2,4-Dimethylbenzenesulfonyl chloride (1.05 equiv)

  • Base : Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Solvent : Dichloromethane (10 vol)

  • Time : 16 hours at 25–30°C.

Workup :
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to afford the title compound in 65–71% yield.

Alternative Synthetic Routes

One-Pot Synthesis from Hydrazones and Diketones

A modular approach involves reacting aryl hydrazones with substituted diketones. For example, hydrazones derived from 2,4-dimethylbenzaldehyde can be condensed with 3-methylpentane-2,4-dione in refluxing ethanol with catalytic HCl.

Advantages :

  • Fewer purification steps

  • Higher functional group tolerance.

Limitations :

  • Lower yields (~50%) compared to stepwise methods.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1{}^{1}H NMR (500 MHz, DMSO-d₆) :
    δ 7.65 (d, J = 8.2 Hz, 1H, Ar–H), 7.45 (s, 1H, Ar–H), 7.30 (d, J = 8.2 Hz, 1H, Ar–H), 6.82 (s, 1H, pyrazole-H), 2.55 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).

  • HRMS-ESI+ :
    Calculated for C₁₆H₂₀N₂O₂S [M+H]⁺: 304.1245; Found: 304.1242.

Purity and Yield Optimization

StepYield (%)Purity (%)
Pyrazole core synthesis9598
Sulfonylation7195
One-pot method5290

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

The 1-position sulfonylation competes with potential N–H activation at other sites. Using bulky bases (e.g., DIPEA) and aprotic solvents (e.g., DCM) suppresses side reactions.

Stability of Intermediates

  • 3,4,5-Trimethyl-1H-pyrazole : Hygroscopic; store under nitrogen.

  • Sulfonyl Chloride : Moisture-sensitive; use fresh preparations.

Industrial-Scale Considerations

Cost-Effective Diketone Synthesis

3-Methylpentane-2,4-dione is synthesized via Claisen condensation of ethyl acetoacetate with acetone, followed by methylation.

Green Chemistry Approaches

  • Solvent Recycling : Methanol and DCM are recovered via distillation.

  • Catalyst Recovery : Polystyrene-supported acids (e.g., PSS) reduce waste .

Chemical Reactions Analysis

Types of Reactions

1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions with electrophiles.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

    Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including 1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole, exhibit antiproliferative properties against various cancer cell lines. For example, a series of pyrazole-4-sulfonamide derivatives were synthesized and tested for their in vitro activity against U937 cells. The results indicated that certain derivatives showed significant cytotoxicity with low half-maximal inhibitory concentration (IC50) values, suggesting their potential as anticancer agents .

Antidiabetic Properties

Another promising application of this compound is in the treatment of type 2 diabetes mellitus (T2DM). Research has shown that sulfonamide-based acyl pyrazoles exhibit strong inhibitory activity against key enzymes involved in glucose metabolism. Docking studies revealed that these compounds interact effectively with active site residues of target proteins, indicating their potential as antidiabetic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicated that derivatives of pyrazole could possess significant antibacterial and antifungal activities. Specifically, compounds derived from similar pyrazole structures demonstrated efficacy against various pathogens such as Staphylococcus aureus and Candida albicans .

Structural Characteristics and Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrazole ring followed by sulfonamide coupling. The structural features include a sulfonyl group at the 1-position and multiple methyl groups at the 3-, 4-, and 5-positions of the pyrazole ring. These modifications contribute to its enhanced biological profile compared to simpler pyrazole derivatives.

Comparative Data Table

Compound NameStructural FeaturesBiological Activity
This compoundSulfonamide functional group; multiple methyl substitutionsAnticancer, antidiabetic
3,5-Dimethyl-1H-pyrazoleBasic structure for many derivativesLimited biological activity
1-(4-Chlorophenyl)-3-methyl-1H-pyrazoleChlorinated phenyl groupEnhanced reactivity
4-Amino-3-methyl-1H-pyrazoleAmino group substitutionIncreased biological activity

Case Study: Anticancer Efficacy

In a recent study published in the Polish Journal of Chemical Technology, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity using various cell lines. Among these compounds, this compound exhibited one of the highest levels of cytotoxicity against U937 cells with an IC50 value significantly lower than other tested compounds .

Case Study: Antidiabetic Mechanism

A separate investigation focused on the antidiabetic properties of sulfonamide-clubbed pyrazoles. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between these compounds and key metabolic enzymes. The findings suggested that the presence of the sulfonamide moiety enhances binding affinity to target proteins involved in glucose regulation .

Mechanism of Action

The mechanism of action of 1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The sulfonyl group in the target compound confers strong electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions. Comparisons with related derivatives reveal distinct structural and functional variations:

Compound Name Substituents (Positions) Key Functional Groups Biological/Physicochemical Notes
Target compound 2,4-dimethylphenylsulfonyl (1), methyl (3,4,5) Sulfonyl, alkyl High lipophilicity (predicted)
1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole 4-methylphenylsulfonyl (1), phenyl (5) Sulfonyl, phenyl Planar pyrazoline ring (max. deviation: 0.078 Å)
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole Trifluoromethyl (3), trimethoxyphenyl (5) Trifluoromethyl, methoxy Crystallized in P-1 space group
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate Phenylsulfonyl (4), ester (3) Sulfonyl, ester Evaluated for biological activity
1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole Dinitrophenyl (1), phenylsulfanyl (4) Nitro, thioether Antiviral, pesticidal activities

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl, nitro) enhance stability and influence reactivity. The trifluoromethyl group in increases resistance to metabolic degradation compared to methyl groups.
  • Planarity : The dihydropyrazole in exhibits near-planarity, while fully aromatic pyrazoles (e.g., ) may adopt different conformations due to substituent effects.

Data Tables

Table 1: Crystallographic Comparison
Compound Space Group Key Crystallographic Features Reference
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole P-1 Planar pyrazole core, π-stacking interactions
1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole P21/c Planar pyrazoline ring, C–H···O bonds

Biological Activity

1-((2,4-dimethylphenyl)sulfonyl)-3,4,5-trimethyl-1H-pyrazole is an organic compound notable for its unique structural features, including a sulfonyl group and a pyrazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3,4,5-trimethylpyrazole under basic conditions, often using solvents like dichloromethane or toluene. The resulting structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₄H₁₈N₂O₂S
CAS Number 890606-89-0
InChI Key RMGAFBNDHOEDHV-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfonyl group facilitates strong interactions with proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing its biological efficacy .

Biological Activities

Research has indicated that this compound may exhibit a range of biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance:

  • Pyrazoles have shown significant inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR .
  • In vitro studies demonstrated that certain pyrazole derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Research indicates that pyrazole compounds can possess antimicrobial properties. For example:

  • A series of synthesized pyrazoles demonstrated notable antifungal activity against various pathogens .
  • Studies have shown that certain derivatives exhibit antibacterial effects against a range of bacterial strains .

Case Studies and Research Findings

A comprehensive analysis of the biological activities associated with pyrazole derivatives reveals promising results:

  • Antitumor Activity : A study focusing on a new series of pyrazole derivatives linked to triazoles reported significant anticancer activity against different cell lines. The compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis .
  • Synergistic Effects : Research has highlighted the potential synergistic effects when combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin. This approach may enhance therapeutic outcomes in resistant cancer types .
  • Structure-Activity Relationships (SAR) : Understanding the SAR of pyrazole derivatives has been crucial in optimizing their biological activity. Variations in substituents on the pyrazole ring significantly impact their reactivity and interaction with biological targets .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for methyl groups on the pyrazole (δ 2.1–2.4 ppm) and sulfonyl-linked aromatic protons (δ 7.3–7.6 ppm).
    • ¹³C NMR : Confirm sulfonate linkage via a peak near δ 140 ppm (C-SO₂) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₀N₂O₂S) .
  • TLC Monitoring : Use silica plates with UV detection (Rf ~0.5 in ethyl acetate/hexane) to track reaction progress .

What mechanistic insights explain the reactivity of the sulfonyl group in this compound during nucleophilic substitutions?

Advanced
The sulfonyl group acts as a strong electron-withdrawing moiety, directing electrophilic attacks to the pyrazole ring’s nitrogen or adjacent carbons. Key observations from analogous compounds include:

  • Nucleophilic Aromatic Substitution (SNAr) : The sulfonyl group activates the pyrazole ring for substitutions at positions ortho/para to the sulfonate, particularly under basic conditions .
  • Steric Effects : Bulky 2,4-dimethylphenyl groups may hinder reactivity at the pyrazole’s C-4 position, favoring modifications at C-3 or C-5 .
  • Kinetic Studies : In related sulfonated pyrazoles, Hammett plots correlate substituent electronic effects (σ values) with reaction rates .

How can conflicting data on the biological activity of sulfonated pyrazoles be resolved through structural and experimental redesign?

Advanced
Contradictions in bioactivity data (e.g., IC₅₀ variability) often arise from:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -SO₂) may enhance binding to hydrophobic enzyme pockets but reduce solubility. Compare analogues with -CF₃ or -NO₂ substituents .
  • Assay Conditions : Variations in solvent (DMSO vs. aqueous buffer) or cell lines (e.g., HEK293 vs. HeLa) can skew results. Standardize protocols using controls like known kinase inhibitors .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or EGFR), prioritizing derivatives with optimal steric/electronic profiles .

What strategies are effective in designing analogs of this compound for enhanced pharmacological profiles?

Q. Advanced

  • Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate (-PO₃H₂) or amide (-CONH₂) moieties to modulate lipophilicity and bioavailability .
  • Ring Hybridization : Fuse the pyrazole with triazole or morpholine rings (via CuAAC click chemistry) to diversify interaction sites .
  • Metabolic Stability : Introduce deuterium at methyl groups (C-D bonds) to slow CYP450-mediated oxidation, as demonstrated in fluorinated pyrazoles .

How can computational methods elucidate the electronic and steric properties of this compound for targeted drug discovery?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 100 ns MD runs in GROMACS) to assess stability of ligand-receptor complexes .
  • QSAR Models : Correlate substituent parameters (Hammett σ, π-hydrophobicity) with experimental IC₅₀ values to guide analog design .

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